N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide is a sulfonamide compound notable for its complex structure and significant biological activity. This compound features a pyridine ring with various substituents, including a benzyl group, a chlorine atom, and a methylamino group. Its molecular formula is and it has a molecular weight of approximately 325.8 g/mol . The compound has garnered interest in medicinal chemistry due to its role as an inhibitor of phosphoinositide 3-kinase pathways, which are critical in cellular processes such as growth and survival.
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide is classified as a sulfonamide derivative. Its CAS number is 1352528-87-0, which allows for its identification in chemical databases. The compound is synthesized through various chemical methods and is available from multiple chemical suppliers .
The synthesis of N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide typically involves several steps, which may include:
These methods ensure high purity and yield of the compound, making it suitable for further biological evaluations.
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide has a distinct molecular structure characterized by:
The structural analysis reveals that this compound's unique combination of functional groups enhances both its solubility and biological activity, particularly as a phosphoinositide 3-kinase inhibitor .
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide participates in various chemical reactions typical for sulfonamides:
These reactions are crucial for understanding the compound's reactivity profile and potential applications in drug development.
The primary mechanism of action for N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide involves its role as an inhibitor of phosphoinositide 3-kinase pathways. By binding to the ATP-binding site on phosphoinositide 3-kinase enzymes, it effectively reduces kinase activity, which is vital for cellular signaling related to growth and proliferation. This inhibition can lead to decreased cell survival in cancerous cells, making it a candidate for therapeutic intervention in oncology.
Preliminary studies indicate that this compound competes effectively with ATP at binding sites on phosphoinositide 3-kinase enzymes, demonstrating its potential efficacy as an anticancer agent.
While specific physical properties such as melting point and boiling point are not readily available for N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide, it is noted that the presence of various substituents likely influences its solubility in organic solvents.
Key chemical properties include:
These properties are essential for predicting behavior in biological systems and during synthesis .
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide has potential applications in various scientific fields:
The ongoing research into this compound's interactions within biochemical pathways underscores its significance in drug discovery and development efforts .
The molecular architecture of N-benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide (CAS 1352528-87-0) exemplifies contemporary medicinal chemistry’s integrative approach, merging pyridine and sulfonamide pharmacophores into a single bioactive scaffold. This hybrid compound, with the systematic name reflecting its benzyl-chloro-methylamino substitutions, possesses a molecular weight of 325.81 g/mol and the formula C₁₄H₁₆ClN₃O₂S [1] [3] [4]. Its structural complexity arises from three critical features: (1) the sulfonamide group (–SO₂NH–) enabling zinc coordination in metalloenzyme binding pockets, (2) the chloro substituent enhancing electrophilicity and membrane permeability, and (3) the N-benzyl-N-methyl moiety providing steric bulk for selective target interaction [2] [4] [7]. This strategic fusion positions the compound as a versatile candidate for targeting disease-relevant enzymes, particularly carbonic anhydrase isoforms overexpressed in hypoxic tumors [7]. Unlike classical benzenesulfonamides, the electron-deficient pyridine core increases sulfonamide nitrogen acidity (pKa reduction), strengthening anionization and subsequent zinc coordination – a pivotal mechanism for inhibitory potency against carbonic anhydrases [7].
Systematic nomenclature reveals this compound’s hierarchical architecture: The parent pyridine ring is numbered with nitrogen as position 1, featuring sulfonamide at C3 (–SO₂N–), methylamino at C4 (–NHCH₃), chlorine at C5, and N-benzyl-N-methyl substitution on the sulfonamide nitrogen [3] [4]. This yields the IUPAC name N-benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide, with the canonical SMILES string CNC1=C(Cl)C=NC=C1S(=O)(=O)N(C)CC2=CC=CC=C2
encoding its connectivity [4]. The benzyl group (C₆H₅CH₂–) and N-methyl on the sulfonamide distinguish it from simpler analogs like 4-amino-N-benzyl-N-methylpyridine-3-sulfonamide (CID 64275132) [9].
Table 1: Nomenclature and Identifiers of N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide
Identifier Type | Value |
---|---|
Systematic IUPAC Name | N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide |
CAS Registry Number | 1352528-87-0 |
Molecular Formula | C₁₄H₁₆ClN₃O₂S |
Molecular Weight | 325.81 g/mol |
PubChem CID | 102538751 |
Canonical SMILES | CNC1=C(Cl)C=NC=C1S(=O)(=O)N(C)CC2=CC=CC=C2 |
InChI Key | OUQGABYASYWJMO-UHFFFAOYSA-N |
ChemScene Cat. No. | CS-0601494 |
Structurally, the compound embodies three pharmacophoric elements essential for bioactivity:
Sulfonamide therapeutics originated with Prontosil™ (1935), whose in vivo conversion to sulfanilamide established the antibacterial pharmacophore via dihydropteroate synthase inhibition [7]. The 1950s revealed sulfonamides’ secondary pharmacology: acetazolamide’s carbonic anhydrase (CA) inhibition revolutionized glaucoma and diuretic therapies, establishing the sulfonamide–zinc interaction paradigm [7]. Subsequent innovations addressed non-selectivity through strategic substitutions:
Table 2: Evolution of Sulfonamide Therapeutics with Key Structural Modifications
Generation | Exemplar Compound | Structural Features | Therapeutic Application |
---|---|---|---|
1st (1930s) | Sulfanilamide | Simple benzenesulfonamide | Antibacterial |
2nd (1950s) | Acetazolamide | Thiadiazole-sulfonamide with unsubstituted –SO₂NH₂ | Diuretic, Glaucoma |
3rd (1990s) | Dorzolamide | Thienothiopyran-sulfonamide with chiral tail | Topical CA inhibition (Glaucoma) |
4th (2010s) | SLC-0111 | Ureido-substituted benzenesulfonamide | CA IX/XII inhibition (Anticancer) |
Modern Hybrids | N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide | Pyridine-sulfonamide with benzyl-methyl tail | Targeted CA inhibition (Research) |
The "tail approach" (1990s–present) marked a watershed: attaching aryl/heteroaryl tails to benzenesulfonamides enabled isoform selectivity by engaging enzyme periphery residues [7]. Pyridine-3-sulfonamides emerged as superior scaffolds due to:
N-Benzyl-5-chloro-N-methyl-4-(methylamino)pyridine-3-sulfonamide epitomizes this evolution. Its C4 methylamino group (–NHCH₃) acts as a hydrogen bond donor, while the N-benzyl-N-methyl sulfonamide tail provides hydrophobic bulk – a design balancing target engagement and physicochemical properties (LogP 2.60, TPSA 62.3 Ų) [3] [7]. Current research focuses on optimizing such hybrids for transmembrane CA isoforms, leveraging their hypoxia-selective overexpression in tumors [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9